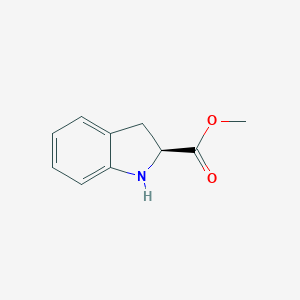

(S)-(+)-Methyl indoline-2-carboxylate

Description

The exact mass of the compound (S)-(+)-Methyl indoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-Methyl indoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-Methyl indoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORFKDEPJFPOV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427246 | |

| Record name | (S)-(+)-Methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141410-06-2 | |

| Record name | (S)-(+)-Methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-Methyl Indoline-2-carboxylate

CAS Number: 141410-06-2

This technical guide provides a comprehensive overview of (S)-(+)-Methyl indoline-2-carboxylate, a chiral building block crucial in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

(S)-(+)-Methyl indoline-2-carboxylate is a chiral indoline derivative with a methyl ester at the 2-position. Its stereochemically defined structure makes it a valuable intermediate in asymmetric synthesis.

Table 1: Physicochemical Properties of (S)-(+)-Methyl Indoline-2-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Crystals | |

| Optical Activity | [α]/D +31.0 ± 1.5° (c=1 in chloroform) | |

| Purity | ≥97.0% (HPLC) | |

| InChI Key | URORFKDEPJFPOV-VIFPVBQESA-N | |

| SMILES String | COC(=O)[C@@H]1Cc2ccccc2N1 |

Table 2: Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed | P273, P301+P312+P330 |

| Hazardous to the aquatic environment, acute hazard | GHS09 | Warning | H400: Very toxic to aquatic life | P273 |

Synthesis Protocols

The synthesis of enantiomerically pure (S)-(+)-Methyl indoline-2-carboxylate can be achieved through two primary routes: direct esterification of the corresponding carboxylic acid or enzymatic resolution of the racemic ester.

Protocol 1: Esterification of (S)-Indoline-2-carboxylic Acid

This protocol describes the direct esterification of (S)-Indoline-2-carboxylic acid to its methyl ester.

Experimental Workflow: Esterification

Caption: Workflow for the esterification of (S)-Indoline-2-carboxylic acid.

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve (S)-Indoline-2-carboxylic acid in methanol in a round-bottom flask and cool the suspension to 0°C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then allow it to warm to room temperature.

-

Heat the solution to reflux (approximately 70°C) and maintain for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-Methyl indoline-2-carboxylate. Further purification can be achieved by chromatography if necessary.

Protocol 2: Enzymatic Resolution of Racemic Methyl Indoline-2-carboxylate

This protocol outlines the synthesis of the target compound through the enzymatic resolution of a racemic mixture of methyl indoline-2-carboxylate. This method leverages the stereoselectivity of certain hydrolases.

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of racemic methyl indoline-2-carboxylate.

Materials:

-

Racemic indoline-2-carboxylic acid

-

Methanol

-

Thionyl chloride

-

Hydrolase enzyme (e.g., Savinase, Alcalase)

-

Buffer solution (e.g., 100mM sodium carbonate buffer)

-

Ethyl acetate

-

Separating funnel

Procedure:

-

Esterification: Prepare racemic methyl indoline-2-carboxylate from racemic indoline-2-carboxylic acid using the esterification protocol described in Section 2.1.

-

Enzymatic Hydrolysis:

-

Dissolve the racemic methyl indoline-2-carboxylate in a suitable buffer solution.

-

Add the selected hydrolase to the solution.

-

Stir the mixture at a controlled temperature (e.g., room temperature or 37°C) and monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is achieved. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-ester unreacted.

-

-

Separation:

-

Transfer the reaction mixture to a separating funnel.

-

Extract the mixture with ethyl acetate. The desired (S)-(+)-Methyl indoline-2-carboxylate will be in the organic phase, while the sodium salt of the (R)-indoline-2-carboxylic acid will remain in the aqueous phase.

-

-

Isolation:

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-(+)-Methyl indoline-2-carboxylate.

-

Spectroscopic Data

Applications in Peptide Synthesis

(S)-(+)-Methyl indoline-2-carboxylate is a valuable building block in peptide synthesis, where it serves as a conformationally constrained analog of proline and phenylalanine. Its rigid structure can induce specific secondary structures in peptides. However, its use presents challenges, including low reactivity and a high propensity for diketopiperazine (DKP) formation.

Protocol 3: Peptide Coupling using HATU

This protocol describes a general procedure for the coupling of an N-terminally protected amino acid to (S)-(+)-Methyl indoline-2-carboxylate in solution phase using HATU, a coupling reagent effective for sterically hindered amino acids.

Experimental Workflow: Peptide Coupling

An In-depth Technical Guide on the Spectroscopic Data for (S)-(+)-Methyl indoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (S)-(+)-Methyl indoline-2-carboxylate. Due to the limited availability of published experimental spectra for this specific chiral compound, this guide also includes predicted data and experimental data for the closely related achiral analogue, Methyl indole-2-carboxylate, for comparative purposes.

Compound Identification

-

Compound Name: (S)-(+)-Methyl indoline-2-carboxylate

-

Synonyms: (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methyl ester, (S)-Indoline-2-carboxylic acid methyl ester[1]

-

CAS Number: 141410-06-2[2]

-

Molecular Formula: C₁₀H₁₁NO₂[1]

-

Molecular Weight: 177.20 g/mol

Spectroscopic Data

No complete experimental NMR spectra for (S)-(+)-Methyl indoline-2-carboxylate have been identified in the public domain. However, a characteristic chemical shift range for the aromatic protons has been reported.

Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-Methyl indoline-2-carboxylate

| Protons | Chemical Shift (δ) ppm |

| Aromatic Protons | 7.13–6.69 |

Data sourced from Benchchem[2].

For comparison, the experimental NMR data for the related compound, Methyl indole-2-carboxylate , is provided below. The key structural difference is the aromatic indole ring in this compound versus the saturated dihydropyrrole ring in the requested indoline.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Methyl indole-2-carboxylate

| ¹H NMR Chemical Shift (δ) ppm (DMSO-d₆, 600 MHz) | ¹³C NMR Chemical Shift (δ) ppm (DMSO-d₆, 150 MHz) |

| 11.91 (s, 1H, NH) | 162.3 (C=O) |

| 7.66 (d, 1H, J=7.8 Hz, H-4) | 137.9 (C-7a) |

| 7.49 (d, 1H, J=8.4 Hz, H-7) | 127.5 (C-3a) |

| 7.27 (dd, 1H, J=8.4, 7.2 Hz, H-6) | 127.2 (C-2) |

| 7.18 (s, 1H, H-3) | 125.1 (C-6) |

| 7.09 (dd, 1H, J=7.8, 7.2 Hz, H-5) | 122.5 (C-4) |

| 3.88 (s, 3H, CH₃) | 120.7 (C-5) |

| 113.1 (C-7) | |

| 108.3 (C-3) | |

| 52.2 (CH₃) |

Data sourced from a study on the synthesis of functionalized indoles[3].

Table 3: Predicted Mass Spectrometry Data for Methyl indoline-2-carboxylate

| Adduct | m/z |

| [M+H]⁺ | 178.08626 |

| [M+Na]⁺ | 200.06820 |

| [M-H]⁻ | 176.07170 |

| [M+NH₄]⁺ | 195.11280 |

| [M+K]⁺ | 216.04214 |

| [M]⁺ | 177.07843 |

Data sourced from PubChem[4].

For comparison, the experimental GC-MS data for Methyl indole-2-carboxylate is presented below.

Table 4: Experimental GC-MS Data for Methyl indole-2-carboxylate

| m/z | Relative Intensity (%) |

| 144 | 99.99 |

| 175 | 49.40 |

| 116 | 21.90 |

| 145 | 11.30 |

| 63 | 8.60 |

Data sourced from PubChem, MassBank of North America (MoNA)[5].

Specific experimental IR data for (S)-(+)-Methyl indoline-2-carboxylate was not found. For reference, the IR spectrum of the related Methyl indole-2-carboxylate would be expected to show characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for (S)-(+)-Methyl indoline-2-carboxylate are not available in the searched literature. The following are general methodologies for these types of analyses.

A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer, with typical parameters including a specific pulse program, spectral width, acquisition time, and relaxation delay. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

For a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused or injected into the ESI source, where it is ionized before entering the mass analyzer.

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr). The sample is then placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured to generate the spectrum.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship of data to molecular structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - Methyl indoline-2-carboxylate (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-(+)-Methyl Indoline-2-carboxylate: A Technical Guide to a Versatile Proline Mimetic in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Methyl indoline-2-carboxylate is a conformationally constrained analog of proline, a critical amino acid in numerous biological processes. Its rigid bicyclic structure offers a unique scaffold for the design of novel therapeutics, serving as a proline mimetic to modulate protein-protein interactions, enhance metabolic stability, and improve pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of (S)-(+)-methyl indoline-2-carboxylate, including its synthesis, conformational properties, and applications in medicinal chemistry, with a focus on quantitative data and detailed experimental protocols.

(S)-Indoline-2-carboxylic acid, the parent acid of the title compound, acts as a mimetic of both L-proline and L-phenylalanine.[1][2] The fusion of an aromatic ring to the pyrrolidine core conformationally locks the side chain, making it a valuable tool for investigating and designing bioactive molecules.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 141410-06-2 | [3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Appearance | Crystals | [3] |

| Purity | ≥97.0% (HPLC) | [3] |

| Optical Activity | [α]/D +31.0±1.5°, c = 1 in chloroform | [3] |

Conformational Properties as a Proline Mimetic

A key feature of proline in peptides is the cis-trans isomerization of the amide bond preceding it. (S)-indoline-2-carboxylic acid derivatives exhibit a notable preference for the cis amide isomer, particularly in polar solvents. This is in contrast to the general preference of proline for the trans isomer, making this scaffold a valuable tool for designing specific secondary structures in peptides and peptidomimetics.[4][5][6]

A study on Methyl (S)-1-acetylindoline-2-carboxylate demonstrated this solvent-dependent conformational preference. The equilibrium constant between the trans and cis isomers was determined using ¹H NMR spectroscopy.[4]

Quantitative Data: trans/cis Isomer Ratio

| Solvent | Dielectric Constant (ε) | K (trans/cis) | % cis |

| CCl₄ | 2.2 | 1.17 | 46 |

| CDCl₃ | 4.8 | 0.87 | 53 |

| THF-d₈ | 7.6 | 0.45 | 69 |

| CH₂Cl₂ | 9.1 | 0.43 | 70 |

| Acetone-d₆ | 21.1 | 0.22 | 82 |

| CD₃CN | 37.5 | 0.14 | 88 |

| DMSO-d₆ | 47.2 | 0.11 | 90 |

Data extracted from a study on Methyl (S)-1-acetylindoline-2-carboxylate, a closely related derivative.[4]

Biological Activities of Indoline-2-Carboxylic Acid Derivatives

While specific biological data for (S)-(+)-Methyl indoline-2-carboxylate is limited in the public domain, its derivatives have shown significant activity against various biological targets, highlighting the potential of this scaffold in drug discovery.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3]

| Compound | Target | IC₅₀ (µM) |

| Indole-2-carboxylic acid derivative | HIV-1 Integrase | as low as 0.13 |

Anti-inflammatory Activity

Indoline-based compounds have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[7]

| Compound | Target | IC₅₀ (µM) |

| Indoline derivative 43 | 5-LOX (in human PMNL) | 1.38 ± 0.23 |

| Indoline derivative 43 | isolated 5-LOX | 0.45 ± 0.11 |

| Indoline derivative 53 | isolated 5-LOX | 0.28 ± 0.02 |

| Indoline derivative 54 | isolated 5-LOX | 0.18 ± 0.05 |

| Indoline derivative 53 | sEH | 0.061 ± 0.003 |

| Indoline derivative 54 | sEH | 0.100 ± 0.010 |

Antiproliferative Activity

Indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8][9]

| Compound | Cell Line | IC₅₀ (µM) |

| Indole-2-carboxamide 5e | Panc-1 (Pancreatic) | 1.00 |

| Indole-2-carboxamide 5e | MCF-7 (Breast) | 0.80 |

| Indole-2-carboxamide 5e | HT-29 (Colon) | 1.00 |

| Indole-2-carboxamide 5e | A-549 (Lung) | 0.95 |

| Indole-2-carboxamide 9a | BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 |

| Indole-2-carboxamide 9a | BT16 (Atypical Teratoid/Rhabdoid Tumor) | 1.81 |

Experimental Protocols

Synthesis of (S)-(+)-Methyl Indoline-2-carboxylate

Method 1: Esterification of (S)-Indoline-2-carboxylic acid [4]

-

Dissolve (S)-Indoline-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C using an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise to the suspension.

-

Stir the reaction mixture for 1 hour, allowing it to reach room temperature.

-

Heat the resulting solution at 70 °C and stir at reflux for 16 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Method 2: Enzymatic Resolution of Racemic Indoline-2-carboxylic acid methyl ester [1][10]

This method provides a route to enantiomerically pure (S)-(+)-Methyl indoline-2-carboxylate through the selective hydrolysis of the (R)-enantiomer from a racemic mixture.

-

Preparation of Racemic Ester: Synthesize racemic indoline-2-carboxylic acid methyl ester by reacting racemic indoline-2-carboxylic acid with thionyl chloride in methanol.[1]

-

Enzymatic Hydrolysis:

-

Disperse the racemic indoline-2-carboxylic acid methyl ester (e.g., 20 g) in a 100 mM carbonate buffer solution (pH 8.0, 80 ml).[10]

-

Add a hydrolytic enzyme such as Savinase (e.g., 1 g). Other suitable enzymes include Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase.[1][10]

-

Maintain the reaction at 35 °C and keep the pH between 7.8 and 8.2 using a 5N sodium hydroxide solution.[10]

-

Monitor the reaction progress. The (R)-ester is selectively hydrolyzed to the corresponding carboxylic acid.

-

-

Work-up and Isolation:

-

Once the desired conversion is reached, extract the unreacted (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-(+)-Methyl indoline-2-carboxylate. Optical purities of >99% e.e. can be achieved.[10]

-

Visualizations

Proline Mimicry and Conformational Constraint

Caption: Conformational constraint of (S)-indoline-2-carboxylate.

General Workflow for Synthesis and Resolution

Caption: Synthesis and enzymatic resolution workflow.

Signaling Pathway Inhibition Concept

Caption: Mechanism of action for enzyme inhibition.

Conclusion

(S)-(+)-Methyl indoline-2-carboxylate is a valuable and versatile building block in modern drug discovery. Its ability to act as a conformationally restricted proline mimetic allows for the rational design of peptidomimetics and small molecules with improved biological activity and pharmacokinetic properties. The distinct preference for the cis amide conformation offers a unique strategy for controlling peptide secondary structure. The synthetic accessibility, including efficient enzymatic resolution methods, further enhances its utility for researchers in medicinal chemistry and chemical biology. The provided data and protocols serve as a comprehensive resource for the effective application of this promising scaffold in the development of next-generation therapeutics.

References

- 1. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives [molecolab.dcci.unipi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7405070B2 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

The Stereochemistry and Chirality of Methyl Indoline-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor ligands. The stereochemistry at the C2 position is crucial for its biological activity, making the synthesis and analysis of its enantiomers a critical aspect of its application. This technical guide provides an in-depth overview of the stereochemistry, synthesis, resolution, and analysis of methyl indoline-2-carboxylate enantiomers, presenting key data in structured tables, detailing experimental protocols, and illustrating workflows with diagrams.

Introduction to the Stereochemistry of Methyl Indoline-2-Carboxylate

Methyl indoline-2-carboxylate possesses a single stereocenter at the C2 position of the indoline ring system. This gives rise to two enantiomers: (S)-(+)-methyl indoline-2-carboxylate and (R)-(-)-methyl indoline-2-carboxylate. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral molecules, such as biological receptors and enzymes. Consequently, the enantiomers often exhibit different pharmacological and toxicological profiles.

The (S)-enantiomer, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its stereospecific configuration is essential for the efficacy of the final drug product, highlighting the importance of methods to obtain enantiomerically pure forms of this compound.[1]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure methyl indoline-2-carboxylate can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. Several methods have been developed, including:

-

Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as methyl indole-2-carboxylate, using a chiral catalyst to induce stereoselectivity.[2]

-

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, to synthesize the desired enantiomer. For example, L-phenylalanine can be used as a chiral precursor to synthesize (S)-indoline-2-carboxylic acid.[3][4]

Chiral Resolution of Racemic Mixtures

Resolution of a racemic mixture of methyl indoline-2-carboxylate is a common and effective method for obtaining the pure enantiomers. This can be accomplished through chemical or enzymatic methods.

2.2.1. Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic indoline-2-carboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts.[1][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] The separated diastereomer is then treated with an acid to liberate the desired enantiomer of indoline-2-carboxylic acid, which is subsequently esterified to yield methyl indoline-2-carboxylate.[1][6]

A common workflow for chemical resolution is depicted below:

2.2.2. Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative to chemical methods.[4] This technique utilizes enzymes, such as lipases or proteases, that can stereoselectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[1][7] For methyl indoline-2-carboxylate, this often involves the enantioselective hydrolysis of the racemic ester.[7] For instance, certain hydrolases can selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted (S)-ester.[7]

The general process for enzymatic resolution is shown below:

Quantitative Data

The following tables summarize key quantitative data for the enantiomers of methyl indoline-2-carboxylate and its precursors.

Table 1: Physicochemical Properties of Methyl Indoline-2-Carboxylate Enantiomers

| Property | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |

| CAS Number | 141410-06-2[1][8] | 98167-06-7 (for the acid) |

| Molecular Formula | C₁₀H₁₁NO₂[8] | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol [8] | 177.20 g/mol |

| Appearance | Crystals[8] | Not specified |

| Optical Activity | [α]/D +31.0 ± 1.5° (c=1 in chloroform)[8] | [α]D25 -32.5° (c=1.0, DMFA for the acid)[9] |

Table 2: Enantiomeric Purity and Yields from Resolution Methods

| Method | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chemical Resolution with (R)-α-methylbenzylamine | (S)-Indoline-2-carboxylic acid | > 99.5% | 52.8% | [6] |

| Enzymatic Hydrolysis (Hydrolase) | (S)-Methyl indoline-2-carboxylate | 99.3% | 47.0% | [7] |

| Enzymatic Hydrolysis (Lipase) | (S)-Indoline-2-carboxylic acid | >99.9% | Not specified | [4] |

| Chiral Pool Synthesis (from L-phenylalanine) | (S)-6-nitro-indoline-2-carboxylic acid | > 99.5% | 65.7% | [3][4] |

Experimental Protocols

Protocol for Chemical Resolution of Racemic Indoline-2-Carboxylic Acid

This protocol is adapted from a patented procedure for the synthesis of (S)-indoline-2-carboxylic acid.[6]

Materials:

-

Racemic indoline-2-carboxylic acid

-

(R)-α-methylbenzylamine

-

Ethanol

-

Isopropanol

-

1N Hydrochloric acid solution

-

Water

Procedure:

-

Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.

-

Add 3.7 kg of (R)-α-methylbenzylamine to the solution.

-

Stir the mixture for 2 hours.

-

Filter the resulting precipitate. This is the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid.

-

Recrystallize the collected white precipitate from isopropanol.

-

Dissolve the recrystallized salt in 13 liters of water.

-

Add 12 liters of a 1N hydrochloric acid solution to the dissolved salt.

-

Stir the mixture for 2 hours.

-

Filter the precipitate, wash with water, and dry to yield (2S)-indoline-2-carboxylic acid.

-

The resulting (S)-indoline-2-carboxylic acid can then be esterified to methyl (S)-indoline-2-carboxylate using standard methods (e.g., reaction with methanol and a catalyst like thionyl chloride).[7]

Protocol for Enzymatic Resolution of Racemic Methyl Indoline-2-Carboxylate

This protocol is based on a patented method for preparing (S)-methyl indoline-2-carboxylate.[7]

Materials:

-

Racemic methyl indoline-2-carboxylate

-

Hydrolase enzyme (e.g., Savinase, Alcalase)

-

Buffer solution (e.g., phosphate buffer)

-

Ethyl acetate

-

1N Aqueous hydrochloric acid solution

Procedure:

-

Prepare a solution of racemic methyl indoline-2-carboxylate in a suitable buffer.

-

Add the selected hydrolytic enzyme to the solution.

-

Maintain the reaction at a controlled temperature (e.g., 20°C) and pH.

-

Monitor the reaction progress until approximately 50% hydrolysis is achieved. At this point, the (R)-ester will be selectively hydrolyzed to (R)-indoline-2-carboxylic acid.

-

Stop the reaction and adjust the pH to 5 with 1N aqueous hydrochloric acid.

-

Extract the mixture three times with ethyl acetate.

-

The organic layer will contain the unhydrolyzed (S)-methyl indoline-2-carboxylate.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the purified (S)-methyl indoline-2-carboxylate.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a crucial technique for determining the enantiomeric purity (enantiomeric excess) of methyl indoline-2-carboxylate samples.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Chiral stationary phase (CSP) column (e.g., Chiralpak® IB containing cellulose tris(3,5-dimethylphenylcarbamate))[10]

General Procedure:

-

Prepare a dilute solution of the methyl indoline-2-carboxylate sample in the mobile phase.

-

Select an appropriate mobile phase. For reversed-phase conditions, this could be a mixture of water, acetonitrile, and/or methanol, often with a buffer like ammonium acetate.[10]

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

The enantiomers will separate as they travel through the column, resulting in two distinct peaks in the chromatogram.

-

The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The stereochemistry of methyl indoline-2-carboxylate is a critical determinant of its utility in pharmaceutical synthesis. The ability to produce and analyze enantiomerically pure forms of this compound is essential for the development of safe and effective drugs. This guide has provided a comprehensive overview of the key aspects of its stereochemistry, including methods for synthesis, resolution, and analysis. The presented data and protocols offer valuable resources for researchers and professionals working with this important chiral building block.

References

- 1. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 7. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 8. (S)-(+)-Methyl indoline-2-carboxylate = 97.0 HPLC 141410-06-2 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of (S)-(+)-Methyl indoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-(+)-Methyl indoline-2-carboxylate, a chiral building block frequently utilized in medicinal chemistry and drug development. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.

Chemical and Physical Properties

(S)-(+)-Methyl indoline-2-carboxylate is a solid crystalline substance.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| Appearance | Crystals | [1][2] |

| Purity | ≥97.0% (HPLC) | [1][2] |

| Optical Activity | [α]/D +31.0±1.5°, c = 1 in chloroform | [1][2] |

| Melting Point | 205 - 209 °C / 401 - 408.2 °F (for the related compound 1H-Indole-2-carboxylic acid) | [4] |

| Storage Temperature | Room Temperature | [3] |

Hazard Identification and Classification

(S)-(+)-Methyl indoline-2-carboxylate is classified as hazardous. The primary hazards associated with this compound are acute oral toxicity and acute aquatic toxicity.[1][2]

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[1][2] |

| Acute Aquatic Toxicity | 1 | H400 | Warning | Very toxic to aquatic life.[1][2] |

The related compound, Methyl indole-2-carboxylate, is also classified as causing skin and serious eye irritation.[5][6]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling (S)-(+)-Methyl indoline-2-carboxylate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5]

-

Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] Wash and dry hands thoroughly after handling.

-

Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[5] A lab coat is mandatory.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] A dust mask of type N95 (US) is recommended.[1][2]

Handling

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[5][7]

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools to prevent ignition.[5]

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]

-

Keep away from sources of ignition.[7]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][7]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[4][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[4][5][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5][7]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation.[5][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

-

Methods for Cleaning Up: Use a vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4][5]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the standard workflow for handling (S)-(+)-Methyl indoline-2-carboxylate in a research environment.

Caption: Standard workflow for handling chemical compounds.

Role in Drug Discovery

(S)-(+)-Methyl indoline-2-carboxylate is a valuable chiral intermediate in the synthesis of more complex molecules for pharmaceutical development.[8] Its stereospecificity is crucial for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.

References

- 1. (S)-(+)-インドリン-2-カルボン酸メチル ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-(+)-インドリン-2-カルボン酸メチル ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-(+)-Methyl Indoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Methyl indoline-2-carboxylate is a chiral bicyclic amino acid ester that serves as a conformationally constrained analog of both proline and phenylalanine. Its rigid structure makes it a valuable building block in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of (S)-(+)-methyl indoline-2-carboxylate and its derivatives. Due to the limited availability of detailed experimental data for the parent ester in the public domain, this guide leverages in-depth studies on its N-acetylated analog, Methyl (S)-1-acetylindoline-2-carboxylate, to infer and discuss the conformational behavior of the core indoline scaffold. This guide also details relevant experimental protocols and explores the role of indole-2-carboxylic acid derivatives in inhibiting the HIV-1 integrase, a key therapeutic target.

Molecular Structure

The fundamental structure of (S)-(+)-Methyl indoline-2-carboxylate consists of a fused bicyclic system comprising a benzene ring and a pyrrolidine ring. The chiral center is located at the C2 position of the pyrrolidine ring, which bears a methyl carboxylate group in the (S) configuration. This constrained geometry locks the relative orientation of the aromatic ring and the amino acid backbone, significantly influencing its conformational preferences and biological activity.

Conformational Analysis

The conformational landscape of (S)-(+)-Methyl indoline-2-carboxylate is of significant interest for its application in drug design. As a proline mimetic, the conformation around the nitrogen atom is particularly important. Detailed conformational studies have been performed on its N-acetyl derivative, Methyl (S)-1-acetylindoline-2-carboxylate, which provides valuable insights into the behavior of the indoline-2-carboxylate core.

A key finding is the remarkable tendency of Methyl (S)-1-acetylindoline-2-carboxylate to adopt a cis amide conformation in polar solvents, which is in stark contrast to proline-containing peptides that generally favor a trans conformation.[1][2] This solvent-dependent conformational switching makes it an attractive component for designing molecules with tunable geometries.

NMR Spectroscopic Data for Conformational Studies

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. For Methyl (S)-1-acetylindoline-2-carboxylate, the ratio of cis and trans conformers can be determined by integrating the signals of the α-proton (Hα) in the 1H NMR spectrum.[1]

Table 1: 1H NMR Data for cis and trans Isomers of Methyl (S)-1-acetylindoline-2-carboxylate in CDCl3 [1]

| Proton | Chemical Shift (ppm) - cis Isomer | Chemical Shift (ppm) - trans Isomer |

| Hα | ~5.1 | ~4.7 |

| CH3 (acetyl) | ~2.2 | ~2.1 |

| OCH3 | ~3.7 | ~3.8 |

Note: The exact chemical shifts can vary slightly depending on the concentration and specific experimental conditions.

Solvent Effects on Conformational Equilibrium

The equilibrium between the cis and trans conformers of Methyl (S)-1-acetylindoline-2-carboxylate is highly dependent on the solvent polarity. In nonpolar solvents, the trans conformer is favored, while in polar solvents, the cis conformer becomes predominant. This behavior is attributed to the larger dipole moment of the cis isomer, which is better stabilized by polar environments.[1][2]

Table 2: Trans/Cis Ratio of Methyl (S)-1-acetylindoline-2-carboxylate in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | Trans/Cis Ratio |

| CCl4 | 2.2 | 1.36 |

| CDCl3 | 4.8 | 0.87 |

| THF-d8 | 7.6 | 0.49 |

| Acetone-d6 | 21.1 | 0.31 |

| DMSO-d6 | 47.2 | 0.22 |

Experimental Protocols

Synthesis of (S)-(+)-Methyl Indoline-2-carboxylate

A common synthetic route begins with the esterification of racemic indoline-2-carboxylic acid, followed by enzymatic resolution to obtain the desired (S)-enantiomer.

Protocol: Esterification of Indoline-2-carboxylic Acid [1]

-

Dissolve racemic indoline-2-carboxylic acid in methanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride to the solution.

-

Stir the reaction mixture at room temperature for a specified time.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester.

-

Purify the product using column chromatography.

Following esterification, enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CALB), can be employed to selectively hydrolyze the (R)-ester, allowing for the separation of the desired (S)-(+)-Methyl indoline-2-carboxylate.

Conformational Analysis Workflow

A general workflow for the conformational analysis of chiral molecules like (S)-(+)-Methyl indoline-2-carboxylate involves a combination of experimental and computational techniques.

Caption: Workflow for Conformational Analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying chiral molecules in solution. The following is a general protocol for acquiring CD spectra.

Protocol: General Procedure for CD Spectroscopy

-

Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL).

-

Instrument Setup:

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

-

Calibrate the CD spectrometer using a standard, such as camphor-d-sulfonic acid.

-

Set the spectral range, bandwidth, scan speed, and number of accumulations.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the spectrum of the sample.

-

Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum.

-

-

Data Processing: Convert the raw data (ellipticity) to molar ellipticity ([θ]) to normalize for concentration and path length.

Biological Relevance and Signaling Pathways

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. These inhibitors function by chelating the magnesium ions in the active site of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.

The indole-2-carboxylic acid scaffold serves as a key pharmacophore that mimics the interactions of the viral DNA with the enzyme's active site. Structure-activity relationship (SAR) studies have shown that modifications to the indole ring can enhance the binding affinity and antiviral potency.

Caption: HIV-1 Integrase Inhibition by Indole Derivatives.

Conclusion

(S)-(+)-Methyl indoline-2-carboxylate is a synthetically valuable chiral building block with intriguing conformational properties. While detailed structural and spectroscopic data for the parent ester remain elusive in the readily accessible literature, studies on its N-acetylated derivative have revealed a fascinating solvent-dependent conformational equilibrium, highlighting its potential as a "chiral switch" in molecular design. The indole-2-carboxylic acid scaffold has also proven to be a successful pharmacophore for the development of HIV-1 integrase inhibitors. Further detailed experimental and computational studies on the parent ester are warranted to fully elucidate its conformational landscape and to guide the rational design of novel therapeutic agents.

References

- 1. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Indoline-2-Carboxylic Acid: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid is a conformationally constrained analog of the amino acids proline and tryptophan, and its chiral variants, particularly (S)-indoline-2-carboxylic acid, are pivotal building blocks in the synthesis of numerous pharmaceutical agents. Notably, it forms the core scaffold of angiotensin-converting enzyme (ACE) inhibitors such as perindopril and ramipril, which are widely used in the treatment of hypertension and congestive heart failure. The unique structural features of this molecule have spurred the development of a diverse array of synthetic strategies over the decades, ranging from classical reduction methods to sophisticated asymmetric catalytic approaches. This technical guide provides a comprehensive overview of the discovery and historical evolution of indoline-2-carboxylic acid synthesis, presenting key methodologies with detailed experimental protocols, quantitative data for comparison, and visual representations of reaction pathways and historical progression.

Discovery and Early Synthetic Efforts

The first synthesis of DL-indoline-2-carboxylic acid was reported by Hudson and Robertson in 1967.[1] Their approach involved the reduction of indole-2-carboxamide with phosphonium iodide and fuming hydriodic acid, followed by hydrolysis of the resulting indoline-2-carboxamide.[1][2] This initial method, while groundbreaking, utilized harsh reagents and provided the racemic product.

A subsequent significant development was described by Corey et al. in 1970, which focused on the reduction of indole-2-carboxylic acid ethyl ester.[1][3] This method employed metallic tin and dry hydrogen chloride gas in ethanol within a high-pressure sealed bomb. The reaction proceeded through an isolable tin complex of the indoline ester, which was then treated with anhydrous ammonia to liberate the free ester, followed by hydrolysis to yield the desired acid.[1][3]

Synthetic Strategies: A Historical Progression

The synthesis of indoline-2-carboxylic acid can be broadly categorized into two main stages: the formation of the indole-2-carboxylic acid precursor and its subsequent reduction to the indoline scaffold. The historical development of these methods reflects a continuous drive towards milder conditions, higher yields, and greater stereocontrol.

Synthesis of the Indole-2-Carboxylic Acid Precursor

The majority of synthetic routes to indoline-2-carboxylic acid commence with the corresponding indole derivative. Several classical named reactions are employed for this purpose.

Reissert Indole Synthesis

The Reissert indole synthesis, first reported in 1897, involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form ethyl o-nitrophenylpyruvate.[4][5] This intermediate is then reductively cyclized to afford indole-2-carboxylic acid.[4][5]

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7] For the synthesis of indole-2-carboxylic acid, the phenylhydrazone of pyruvic acid is typically used.[6]

Reduction of Indole-2-Carboxylic Acid to Indoline-2-Carboxylic Acid

The conversion of the stable aromatic indole ring to the saturated indoline ring is the crucial step in the synthesis. This has been achieved through various reduction methods, with a clear trend towards milder and more selective reagents.

Chemical Reduction Methods

Early methods relied on strong reducing agents. As mentioned, Hudson and Robertson used phosphonium iodide and hydriodic acid, while Corey employed tin in hydrochloric acid.[1][2] An improvement on Corey's method utilizes stannous chloride and hydrogen chloride gas in an alcohol solvent at atmospheric pressure, avoiding the need for a high-pressure apparatus.[3]

| Method | Reducing Agent | Substrate | Solvent | Conditions | Yield | Reference |

| Hudson & Robertson | PH₄I / HI | Indole-2-carboxamide | - | Reflux | Not specified | [2] |

| Corey et al. | Sn / HCl (gas) | Indole-2-carboxylate | Ethanol | High pressure, sealed bomb | Not specified | [1][3] |

| Improved Tin-based | SnCl₂ / HCl (gas) | Indole-2-carboxylic acid | Ethanol | -20°C to RT, atmospheric pressure | Good | [3] |

Table 1: Comparison of Chemical Reduction Methods.

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner and more efficient alternative to chemical reduction. Various catalysts have been employed for the hydrogenation of indole-2-carboxylic acid and its esters.

A significant challenge in the hydrogenation of indoles is the potential for over-reduction to the octahydroindole derivative and catalyst poisoning by the indoline product.[8] The use of an acid additive, such as p-toluenesulfonic acid (p-TSA), is often crucial to protonate the C3 position of the indole ring, disrupting its aromaticity and facilitating hydrogenation.[9]

| Catalyst | Substrate | Solvent | Additive | Pressure (H₂) | Temperature | Yield | Reference |

| Pt/C | Unprotected Indoles | Water | p-TSA | 30 bar | Room Temp. | Excellent | [9] |

| Pd/C | Unprotected Indole | Water | H₃PO₄ | Atmospheric | 40°C | 96% conversion | [10] |

| PtO₂ | (S)-Indoline-2-carboxylic acid | Acetic Acid | - | Not specified | 60°C | High | [11] |

Table 2: Representative Catalytic Hydrogenation Methods.

Enantioselective Syntheses

The therapeutic importance of enantiomerically pure (S)-indoline-2-carboxylic acid has driven the development of asymmetric synthetic routes.

Asymmetric Hydrogenation

The direct asymmetric hydrogenation of N-protected indole-2-carboxylates using chiral transition metal catalysts, particularly those based on rhodium and iridium, has emerged as a powerful strategy. These methods can provide high enantioselectivities. For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been shown to be effective, often requiring a base such as cesium carbonate to achieve high enantiomeric excess (ee).[12] More recently, iridium catalysts with bisphosphine-thiourea ligands have been developed for the highly enantioselective hydrogenation of unprotected indoles.[13]

| Catalyst System | Substrate | Conditions | ee (%) | Reference |

| [Rh(nbd)₂]SbF₆ / PhTRAP | N-acetylindoles | H₂, Cs₂CO₃ | up to 95 | [12] |

| Rhodium / (S)-PipPhos | Methyl N-acetyl-indole-2-carboxylate | 25 bar H₂, 40°C, Cs₂CO₃ | 74 | [14] |

| Ir / ZhaoPhos | Aryl substituted unprotected indoles | H₂, Brønsted acid | 86-99 | [13] |

Table 3: Asymmetric Hydrogenation Approaches.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for obtaining enantiopure indoline-2-carboxylic acid. This typically involves the lipase-catalyzed stereoselective hydrolysis of a racemic ester of indoline-2-carboxylic acid. For example, the (R)-ester is selectively hydrolyzed, leaving the desired (S)-ester unreacted and in high optical purity.[15][16]

Experimental Protocols

Synthesis of Ethyl Indole-2-carboxylate via Reissert Synthesis (Adapted from Organic Syntheses)[17]

A. Potassium salt of ethyl o-nitrophenylpyruvate

-

To a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

-

With stirring and under a slow stream of dry nitrogen, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling.

-

Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

-

Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

-

Discontinue stirring after an additional 10 minutes and allow the mixture to stand for at least 24 hours.

-

Filter the deep-purple potassium salt, wash with anhydrous ether until the filtrate is colorless, and air-dry. Yield: 204–215 g (74–78%).

B. Ethyl indole-2-carboxylate

-

In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt in 200 mL of glacial acetic acid.

-

Add 0.20 g of platinum catalyst.

-

Place the bottle in a Parr low-pressure hydrogenation apparatus and flush several times with hydrogen.

-

Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 1-2 hours).

-

Filter to remove the catalyst and wash the catalyst with glacial acetic acid.

-

Slowly add 3 L of water to the filtrate with stirring to precipitate the product.

-

Filter the yellow solid, wash with water, and dry over calcium chloride.

Catalytic Hydrogenation of Unprotected Indole to Indoline (Adapted from Török et al.)[9]

-

To a pressure vessel, add the indole substrate, 10 mol% of p-toluenesulfonic acid (p-TSA), and 5 mol% of 10% Pt/C.

-

Add water as the solvent.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel to 30 bar with hydrogen.

-

Stir the reaction mixture at room temperature for the required time (typically a few hours).

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the indoline product.

Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester[15][16]

-

Prepare a buffer solution (e.g., 100 mM sodium carbonate buffer).

-

Dissolve or disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer solution.

-

Add a hydrolytic enzyme (e.g., Savinase, Alcalase).

-

Stir the mixture at a controlled temperature (e.g., 25-50°C) for a specified duration (e.g., 3-85 hours), monitoring the reaction progress.

-

Upon completion (ideally at ~50% conversion), separate the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester from the aqueous solution containing the hydrolyzed (R)-indoline-2-carboxylic acid, typically by extraction with an organic solvent.

-

The recovered (S)-ester can then be hydrolyzed under basic conditions to yield (S)-indoline-2-carboxylic acid.

Conclusion

The synthesis of indoline-2-carboxylic acid has evolved significantly from its initial discovery. The journey from harsh, low-yielding classical methods to modern, efficient, and highly stereoselective catalytic and enzymatic processes showcases the advancements in synthetic organic chemistry. The methods outlined in this guide provide researchers and drug development professionals with a robust toolkit for accessing this crucial pharmaceutical intermediate. The continued development of novel catalytic systems promises even more sustainable and efficient routes in the future, further cementing the importance of indoline-2-carboxylic acid in medicinal chemistry.

References

- 1. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert_indole_synthesis [chemeurope.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. pure.rug.nl [pure.rug.nl]

- 15. US7405070B2 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 16. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

The Therapeutic Potential of Indoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a privileged structure in medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds with significant biological activities underscores its importance in drug discovery and development.[1][2][3][4] The unique three-dimensional and electronic properties of the indoline nucleus allow for diverse molecular interactions, making it a versatile backbone for the design of novel therapeutic agents across a wide spectrum of diseases.[4] This technical guide provides an in-depth overview of the potential therapeutic applications of indoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Anticancer Applications

Indoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3][5] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of a range of indoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast) | 64.10 | [4] |

| HNPMI | SkBr3 (Breast) | 119.99 | [4] |

| Indole-chalcone derivative | A549 (Lung) | 0.21 | [6] |

| Indole-chalcone derivative | HeLa (Cervical) | 0.32 | [6] |

| Indole-chalcone derivative | MCF-7 (Breast) | 0.46 | [6] |

| Indole-curcumin derivative (methoxy-substituted) | Hep-2 (Laryngeal) | 12 | [7] |

| Indole-curcumin derivative (methoxy-substituted) | A549 (Lung) | 15 | [7] |

| Indole-curcumin derivative (methoxy-substituted) | HeLa (Cervical) | 4 | [7] |

| Azine derivative with indole moiety | HCT-116 (Colon) | 4.27 - 8.15 | [7] |

| Azine derivative with indole moiety | HepG2 (Liver) | 4.09 - 9.05 | [7] |

| Azine derivative with indole moiety | MCF-7 (Breast) | 6.19 - 8.39 | [7] |

| Indole-tetrazole coupled aromatic amide (Compound 7) | MCF-7 (Breast) | 3.5 | [7] |

| Indole-tetrazole coupled aromatic amide (Compound 9) | SKOV3 (Ovarian) | 8.7 | [7] |

Signaling Pathways in Cancer

Indoline derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt and EGFR pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Certain indole derivatives, such as Indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7][8]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Overexpression of EGFR is common in several cancers. Some indoline derivatives have been designed as EGFR inhibitors, blocking its kinase activity.[1][2][4]

Antimicrobial Applications

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Indoline derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[1][9][10][11]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents MIC values for various indoline derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 | [1] |

| Indole-triazole (3c) | B. subtilis | 3.125 | [1] |

| Indole-triazole (3d) | MRSA | < 3.125 | [1] |

| Indole-triazole (3d) | C. krusei | 3.125 | [1] |

| Halogenated indole derivatives | C. krusei | 3.125 | [1] |

| 4-bromo-6-chloroindole | S. aureus | 30 | [12] |

| 6-bromo-4-iodoindole | S. aureus | 20 | [12] |

| Aminoguanidine-indole (4P) | K. pneumoniae | 4-8 | [10] |

| Indole-1,2,4-triazole conjugate (6f) | C. albicans | 2 | [11] |

| Indole-1,2,4-triazole conjugates | C. tropicalis | 2 | [11] |

Anti-inflammatory Applications

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indoline derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of indoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Compound/Derivative | Assay | IC50 | Reference |

| Indole-modified ursolic acid (UA-1) | NO inhibition (LPS-stimulated RAW 264.7) | 2.2 ± 0.4 µM | [13][14] |

| N-(4-aminophenyl) indoline-1-carbothioamide (4a) | Protein denaturation inhibition | 62.2 µg/ml | [13] |

| N-(4-aminophenyl) indoline-1-carbothioamide (4b) | Protein denaturation inhibition | 60.7 µg/ml | [13] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO inhibition | 10.992 µM | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 inhibition | 2.294 µM | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α inhibition | 12.901 µM |

Signaling Pathway in Inflammation

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. Indole-3-carbinol (I3C) is a well-studied indole derivative that suppresses NF-κB activation.[15][16]

Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indoline derivatives have shown promise as neuroprotective agents by combating oxidative stress and modulating signaling pathways involved in neuronal survival.[17][18][19]

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of indoline derivatives can be quantified by their ability to protect neuronal cells from various insults. The effective concentration (EC50) for neuroprotection is a key parameter.

| Compound/Derivative | Assay | EC50 (µM) | Reference |

| SMe1EC2 | Reduction of hypoxic impairment of neurotransmission | 0.03 - 10.0 | [19] |

| Indole-phenolic derivative (12) | Protection against H₂O₂-induced cytotoxicity | >30 (79.98% viability at 30 µM) | [18] |

| Indole-phenolic derivative (14) | Protection against Aβ(25-35)-induced cytotoxicity | >30 (92.50% viability at 30 µM) | [18] |

| Quinolylnitrone (QN6) | Protection against decreased neuronal metabolic activity | 3.97 ± 0.78 | [14] |

| Quinolylnitrone (QN6) | Anti-necrotic activity | 3.79 ± 0.83 | [14] |

| Quinolylnitrone (QN6) | Anti-apoptotic activity | 3.99 ± 0.21 | [14] |

Signaling Pathway in Neuroprotection

BDNF/TrkB/CREB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. The downstream activation of cAMP response element-binding protein (CREB) is essential for these effects. Some indole derivatives, like diindolylmethane (DIM), are thought to exert their neuroprotective effects by modulating this pathway.[17][20][21]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive indoline derivative and for key in vitro assays used to evaluate their therapeutic potential.

Synthesis of a Potent Anticancer Indoline Derivative

The following is a representative protocol for the synthesis of novel indolin-2-one derivatives with significant anticancer activity, adapted from the literature.[11][22][23]

General Procedure for the Synthesis of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives:

-

Synthesis of Chalcone Intermediate: To a solution of an appropriate indole-3-carboxaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (20 mL), an aqueous solution of NaOH (10%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the chalcone intermediate.

-

Synthesis of Pyrazole Intermediate: A mixture of the chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and glacial acetic acid (5 mL) in ethanol (20 mL) is refluxed for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pyrazole intermediate.

-

Synthesis of the Final Indoline Derivative: To a stirred solution of the pyrazole intermediate (1 mmol) in dry N,N-dimethylformamide (DMF) (15 mL), chloroacetyl chloride (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The mixture is poured into ice-cold water, and the resulting solid is filtered, washed with water, and purified by column chromatography to yield the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the indoline derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The indoline derivatives are serially diluted (usually two-fold) in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the indoline derivatives for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Indoline derivatives represent a highly promising class of compounds with a broad range of therapeutic applications. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective agents. The data and methodologies presented in this guide highlight the significant potential of indoline-based compounds in the fields of oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs for a variety of unmet medical needs.

References

- 1. researchportal.tuni.fi [researchportal.tuni.fi]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]